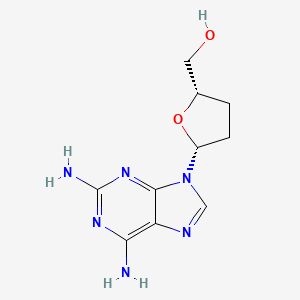
((2S,5R)-5-(2,6-Diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminopurine 2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains modifications that make it a valuable tool in scientific research, particularly in the fields of virology and molecular biology. This compound has shown potential in inhibiting viral replication, making it a candidate for antiviral therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminopurine 2’,3’-dideoxyriboside typically involves the condensation of 2,6-diaminopurine with a protected form of 2’,3’-dideoxyribose. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoroacetic acid, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diaminopurine 2’,3’-dideoxyriboside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopurine 2’,3’-dideoxyriboside has several applications in scientific research:
Molecular Biology: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Prebiotic Chemistry: Research suggests that it could have played a role in the formation of prebiotic RNA and DNA oligomers, enhancing the photostability of these structures under UV radiation.
Wirkmechanismus
The mechanism by which 2,6-Diaminopurine 2’,3’-dideoxyriboside exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication. The compound’s ability to repair cyclobutane pyrimidine dimers (CPDs) under prebiotic conditions highlights its potential role in enhancing the stability of genetic material .
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminopurine: A related compound that also shows potential in nucleic acid research.
2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.
Uniqueness: 2,6-Diaminopurine 2’,3’-dideoxyriboside is unique due to its dual functionality in both inhibiting viral replication and enhancing the photostability of nucleic acids. This dual role makes it a valuable compound in both modern and prebiotic chemistry research .
Eigenschaften
CAS-Nummer |
107550-73-2 |
|---|---|
Molekularformel |
C10H14N6O2 |
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
InChI-Schlüssel |
OABUIHOVHQHUAO-NTSWFWBYSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Key on ui other cas no. |
107550-73-2 |
Synonyme |
2,6-diaminopurine 2',3'-dideoxyriboside 2-amino-2',3'-dideoxyadenosine ddDAPR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















